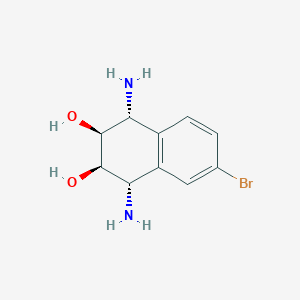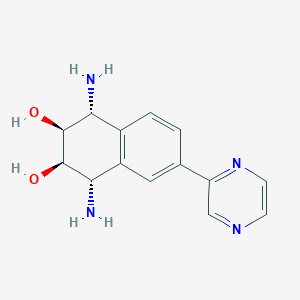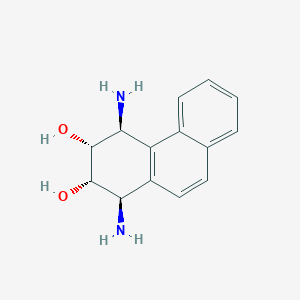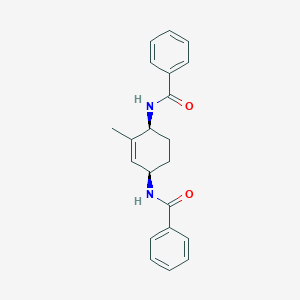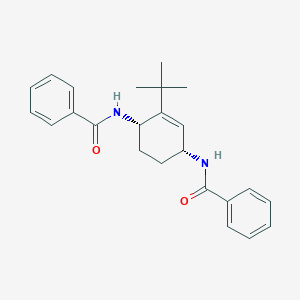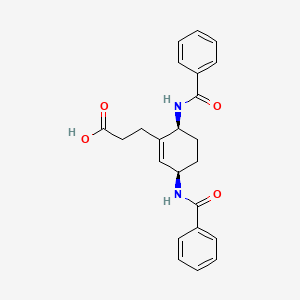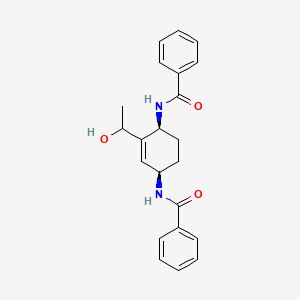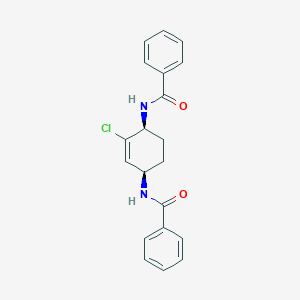
N,N'-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a chiral compound with significant potential in various fields of chemistry and biology. This compound features a cyclohexene ring substituted with a chlorine atom and two benzamide groups, making it a versatile molecule for synthetic and medicinal applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Chlorination: The cyclohexene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated cyclohexene is reacted with benzamide in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)diacetamide
- N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)diurea
Uniqueness
N,N’-((1S,4R)-2-chlorocyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is unique due to its specific substitution pattern and the presence of benzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[(1R,4S)-4-benzamido-3-chlorocyclohex-2-en-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-17-13-16(22-19(24)14-7-3-1-4-8-14)11-12-18(17)23-20(25)15-9-5-2-6-10-15/h1-10,13,16,18H,11-12H2,(H,22,24)(H,23,25)/t16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJLRTZSSXFVBB-AEFFLSMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=CC1NC(=O)C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=C[C@@H]1NC(=O)C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Difluoro(phenyl)methyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8054380.png)
![3-(Difluoro(4-methoxyphenyl)methyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8054386.png)
![3-((3,4-Dimethoxyphenyl)difluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B8054390.png)
![4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8054396.png)
![4-Chloro-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B8054398.png)
![4-(3,5-Dichloropyrazin-2-yl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B8054409.png)
![1-(3-Methoxy-1-bicyclo[1.1.1]pentanyl)ethanone](/img/structure/B8054415.png)
